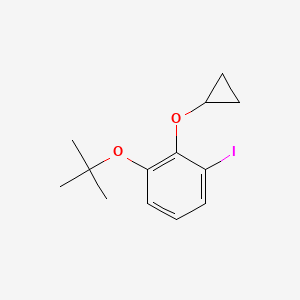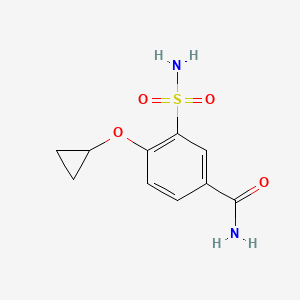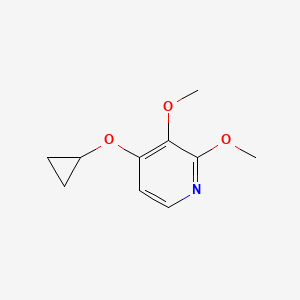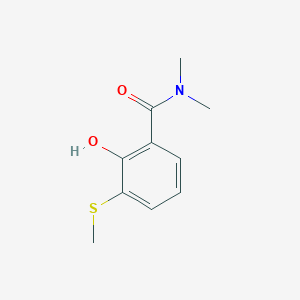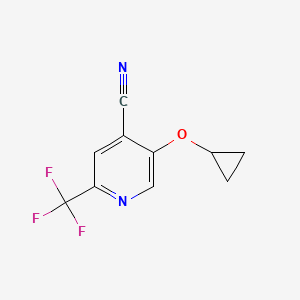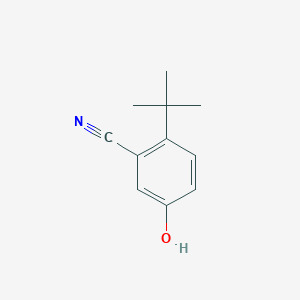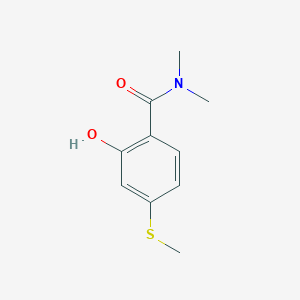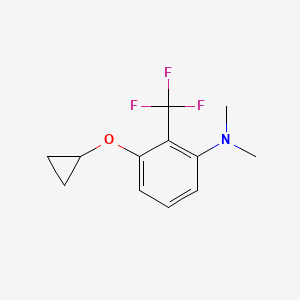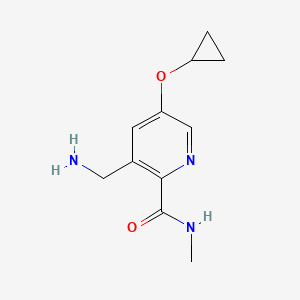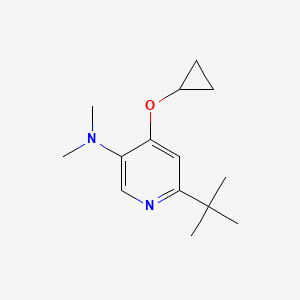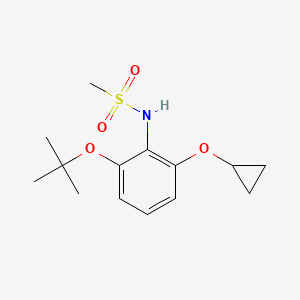
N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C14H21NO4S and a molecular weight of 299.389 g/mol This compound is known for its unique structural features, which include tert-butoxy and cyclopropoxy groups attached to a phenyl ring, along with a methanesulfonamide group
Vorbereitungsmethoden
The synthesis of N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the tert-butoxy and cyclopropoxy phenyl intermediate:
Sulfonamide formation: The intermediate compound is then reacted with methanesulfonyl chloride in the presence of a base to form the final product, this compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide can be compared with other sulfonamide compounds, such as:
N-(2-Tert-butoxyphenyl)methanesulfonamide: Lacks the cyclopropoxy group, which may affect its chemical reactivity and biological activity.
N-(2-Cyclopropoxyphenyl)methanesulfonamide: Lacks the tert-butoxy group, leading to differences in solubility and stability.
N-(2-Methoxyphenyl)methanesulfonamide: Contains a methoxy group instead of tert-butoxy and cyclopropoxy groups, resulting in different chemical and biological properties.
These comparisons highlight the unique structural features of this compound and their impact on its applications and reactivity.
Eigenschaften
Molekularformel |
C14H21NO4S |
|---|---|
Molekulargewicht |
299.39 g/mol |
IUPAC-Name |
N-[2-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H21NO4S/c1-14(2,3)19-12-7-5-6-11(18-10-8-9-10)13(12)15-20(4,16)17/h5-7,10,15H,8-9H2,1-4H3 |
InChI-Schlüssel |
XUPKGBICGUJOCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=CC(=C1NS(=O)(=O)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


